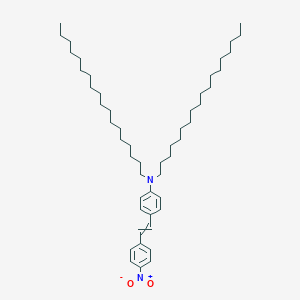

4-(Dioctadecylamino)-4'-nitrostilbene

Descripción general

Descripción

4-(Dioctadecylamino)-4’-nitrostilbene is an organic compound known for its unique chemical structure and properties It belongs to the class of stilbenes, which are characterized by a 1,2-diphenylethylene core This compound is particularly notable for its long alkyl chains and nitro group, which impart distinct physical and chemical characteristics

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dioctadecylamino)-4’-nitrostilbene typically involves a multi-step process. One common method starts with the preparation of 4-nitrobenzaldehyde, which is then subjected to a condensation reaction with aniline to form 4-nitrobenzylideneaniline. This intermediate is further reacted with octadecylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(Dioctadecylamino)-4’-nitrostilbene can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

4-(Dioctadecylamino)-4’-nitrostilbene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions include amino derivatives, oxides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

4-(Dioctadecylamino)-4'-nitrostilbene exhibits amphiphilic characteristics due to the combination of hydrophobic long alkyl chains and hydrophilic functional groups. This property enables it to interact with lipid membranes, making it a valuable candidate for studies related to membrane dynamics and permeability.

Chemistry

- Synthesis Building Block : It serves as a fundamental building block in the synthesis of more complex organic molecules and materials. Its unique structure facilitates the development of novel compounds with tailored properties.

- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the nitro group can be reduced to an amino group under specific conditions, which is crucial for synthesizing derivatives with altered reactivity.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Reduction of the nitro group to an amino group | Hydrogen gas, Pd/C catalyst |

| Reduction | Formation of corresponding oxides or other derivatives | KMnO4, CrO3 |

| Substitution | Electrophilic substitution on aromatic rings | HNO3, H2SO4 |

Biology

- Membrane Interaction Studies : The compound is being explored as a probe for studying membrane interactions due to its amphiphilic nature. Its ability to interact with lipid bilayers makes it suitable for investigating membrane dynamics.

- Drug Delivery Systems : Research is ongoing into its potential as a drug delivery agent, leveraging its unique structural properties to facilitate the transport of therapeutic agents across biological membranes.

Materials Science

- Liquid Crystals and Organic Semiconductors : The electronic properties of this compound make it a candidate for developing advanced materials like liquid crystals and organic semiconductors. Its ability to tune optical properties through structural modifications enhances its utility in these applications.

- Fluorescent Probes : The compound has been utilized in fluorescence microscopy for detecting microplastics in aquatic environments. Its solvatochromic properties allow it to emit fluorescence that varies with the polarity of surrounding materials, facilitating the identification of different types of microplastics under UV light.

Case Studies

- Microplastic Detection : A study demonstrated that this compound can effectively stain microplastics, allowing them to fluoresce under UV illumination. This application provides a rapid and sensitive method for identifying various polymers in environmental samples .

- Organic Light-Emitting Diodes (OLEDs) : Research into OLEDs has shown that compounds similar to this compound can be used as emitting color tuners. The push-pull nature of these compounds allows for fine-tuning of light emission properties, making them suitable for advanced display technologies .

Mecanismo De Acción

The mechanism of action of 4-(Dioctadecylamino)-4’-nitrostilbene involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding and electron transfer, which influence the compound’s behavior in different environments. The long alkyl chains also play a role in its interaction with lipid membranes, making it useful in studies related to membrane dynamics and permeability.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrostilbene: Lacks the long alkyl chains, making it less hydrophobic.

4-Aminostilbene: Contains an amino group instead of a nitro group, altering its reactivity.

4-(Dioctadecylamino)-4’-aminostilbene: Similar structure but with an amino group, affecting its chemical properties.

Uniqueness

4-(Dioctadecylamino)-4’-nitrostilbene stands out due to its combination of a nitro group and long alkyl chains, which confer unique amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in the design of advanced materials and biological probes.

Actividad Biológica

4-(Dioctadecylamino)-4'-nitrostilbene, a derivative of nitrostilbene, has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This compound is characterized by a long-chain aliphatic amine group and a nitro group attached to the stilbene backbone, which may influence its biological activity significantly.

The molecular formula of this compound is C₃₄H₅₃N₃O₂, with a molecular weight of approximately 537.83 g/mol. Its structure can be represented as follows:

This compound is soluble in organic solvents, making it suitable for various biological assays and applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Interaction with Cellular Membranes : The long hydrophobic dioctadecyl chain may facilitate the incorporation of the compound into lipid membranes, potentially altering membrane fluidity and permeability.

- Nitro Group Activity : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to various biological effects.

- Signaling Pathways : It may modulate signaling pathways by acting as a ligand for specific receptors or enzymes, although detailed studies are required to elucidate these interactions.

Anticancer Properties

Research indicates that stilbene derivatives exhibit promising anticancer activities. For example, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : By disrupting the cell cycle.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

A comparative analysis of various stilbene derivatives reveals that modifications on the stilbene backbone significantly affect their anticancer potency (Table 1).

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Apoptosis induction via ROS |

| 4-Nitrostilbene | TBD | Cell cycle arrest |

| 4-Dimethylaminostilbene | TBD | Inhibition of angiogenesis |

Note: TBD = To Be Determined; IC50 values need further experimental validation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

-

Study on Anticancer Activity :

A recent study investigated the effects of various nitrostilbene derivatives on human cancer cell lines. The results indicated that the presence of long-chain amines significantly enhanced the cytotoxic effects compared to their shorter-chain counterparts. -

Antimicrobial Efficacy :

In vitro assays demonstrated that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Specific areas for future investigation include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.

- Exploration of structure-activity relationships (SAR) to optimize efficacy.

- In vivo studies to assess therapeutic potential in animal models.

Propiedades

IUPAC Name |

4-[2-(4-nitrophenyl)ethenyl]-N,N-dioctadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H84N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45-51(46-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-41-37-47(38-42-49)35-36-48-39-43-50(44-40-48)52(53)54/h35-44H,3-34,45-46H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZHKQYCPRZNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392457 | |

| Record name | 4-(DIOCTADECYLAMINO)-4'-NITROSTILBENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126229-89-8 | |

| Record name | 4-(DIOCTADECYLAMINO)-4'-NITROSTILBENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.